5-Bromo-2-fluoro-3,3'-dimethyl-1,1'-biphenyl
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Overview
Description
5-Bromo-2-fluoro-3,3’-dimethyl-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine and fluorine atoms attached to a biphenyl structure, which consists of two benzene rings connected by a single bond. The compound’s molecular formula is C14H12BrF, and it is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-3,3’-dimethyl-1,1’-biphenyl can be achieved through several methods, including:
Suzuki-Miyaura Coupling Reaction: This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 5-Bromo-2-fluoro-3,3’-dimethyl-1,1’-biphenyl often involves large-scale synthesis using the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The reaction is typically carried out in a solvent such as toluene or tetrahydrofuran, with the addition of a base to neutralize the reaction mixture .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-3,3’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide, and the reaction is typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted biphenyl derivatives, while oxidation can produce biphenyl ketones or carboxylic acids .
Scientific Research Applications
5-Bromo-2-fluoro-3,3’-dimethyl-1,1’-biphenyl has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-3,3’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3’,5’-dimethyl-1,1’-biphenyl: Similar in structure but lacks the fluorine atom.
5-Bromo-2-fluoro-1,3-dimethylbenzene: Contains a similar bromine and fluorine substitution pattern but differs in the position of the methyl groups.
Benzene, 5-bromo-2-fluoro-1,3-bis(trifluoromethyl): Contains additional trifluoromethyl groups, making it more complex.
Uniqueness
5-Bromo-2-fluoro-3,3’-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C14H12BrF |
---|---|
Molecular Weight |
279.15 g/mol |
IUPAC Name |
5-bromo-2-fluoro-1-methyl-3-(3-methylphenyl)benzene |
InChI |
InChI=1S/C14H12BrF/c1-9-4-3-5-11(6-9)13-8-12(15)7-10(2)14(13)16/h3-8H,1-2H3 |
InChI Key |
KGEGMTNXHQBVIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C(=CC(=C2)Br)C)F |
Origin of Product |
United States |
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